molecular formula C16H30O6Si2 B1586545 Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane CAS No. 58298-01-4

Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane

Cat. No. B1586545
CAS RN: 58298-01-4
M. Wt: 374.58 g/mol
InChI Key: MAFQBSQRZKWGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane is a phenyl functionalized trialkoxy silane . It is a siloxane-based precursor and can be used as a silane-based coupling agent to functionalize a variety of substrates .

Scientific Research Applications

Novel Electrolyte Solvents for Lithium-Ion Batteries

Silane compounds, including various trimethoxysilane derivatives, have been explored as novel non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrate the ability to dissolve most lithium salts, contributing to enhanced battery performance through better passivation films on graphite anodes and high lithium-ion conductivities. Their application suggests potential for improving energy storage technologies (Amine et al., 2006).

Protecting Groups for Silicon Synthesis

Silane compounds serve as unique protecting groups for silicon in synthesis processes, showcasing their utility in organic synthesis and the silylation potential of (2,4,6-trimethoxyphenyl)silanes. These compounds provide selectivity in cleavage and silylation reactions, demonstrating their significance in synthetic chemistry (Popp et al., 2007).

Nanocomposite Foams Enhancement

The addition of trimethoxysilyl-modified polybutadiene (Silane) to ethylene-vinyl acetate and ethylene-1-butene copolymer/organoclay nanocomposite foams results in improved compression set properties. This application highlights the role of silane compounds in enhancing the mechanical properties of polymer-based composites (Park et al., 2008).

Polymerization and Surface Modification

Silane compounds are utilized in the laser-induced formation of polymers and surface modifications. For instance, trimethyl(propynyloxy)silane and related compounds have been used to achieve chemical vapor deposition of thin films of solid organosilicon polymers through UV excitation. These applications underline the importance of silane compounds in materials science, particularly in the development of coatings and thin films (Pola et al., 2001).

properties

IUPAC Name

trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-7-9-16(10-8-15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFQBSQRZKWGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)CC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

167114-69-4
Record name Benzene, 1,4-bis[2-(trimethoxysilyl)ethyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167114-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50373514
Record name Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane

CAS RN

58298-01-4
Record name Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Reactant of Route 3
Reactant of Route 3
Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Reactant of Route 5
Reactant of Route 5
Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Reactant of Route 6
Reactant of Route 6
Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.